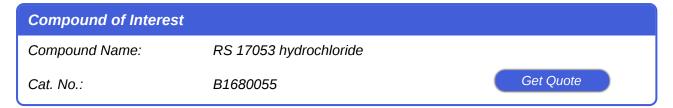


Preclinical Profile of RS-17053 Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-17053 hydrochloride is a potent and highly selective $\alpha 1A$ -adrenoceptor antagonist that has been instrumental in the characterization of $\alpha 1$ -adrenoceptor subtypes. This technical guide provides a comprehensive overview of the preclinical data available for RS-17053 hydrochloride, with a focus on its pharmacological profile. The information is compiled from seminal studies and presented in a format intended to be a valuable resource for researchers in pharmacology and drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Pharmacological Data

RS-17053 hydrochloride is distinguished by its high affinity and selectivity for the α 1A-adrenoceptor subtype. This selectivity has been demonstrated across various in vitro systems, including cloned human adrenoceptors and functional tissue preparations from multiple species.

Quantitative Binding and Functional Affinity Data

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2 or pKB) of RS-17053 hydrochloride at different α 1-adrenoceptor subtypes.



Receptor Subtype	System	Parameter	Value	Reference(s)
α1Α	Cloned Human	pKi	8.6	[1]
α1Α	Rat Epididymal Vas Deferens	pA2	9.5	[2]
α1Α	Native Cell Membrane	pKi	9.1	[3]
α1Β	Cloned Human	pKi	7.3	[1]
α1Β	Rat Spleen	pA2	7.2	[2]
α1D	Cloned Human	pKi	7.1	[1]
α1D	Rat Aorta	рКВ	7.1	[2]

pKi is the negative logarithm of the inhibitor constant (Ki), indicating binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Selectivity Profile

Comparison	Selectivity Ratio (approx.)
α1A vs. α1B	~20-fold
α1A vs. α1D	~32-fold

Selectivity ratios are calculated from the Ki values at cloned human receptors.

Mechanism of Action: α1A-Adrenoceptor Antagonism

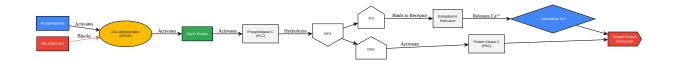
RS-17053 hydrochloride exerts its pharmacological effects by competitively blocking the α 1A-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.



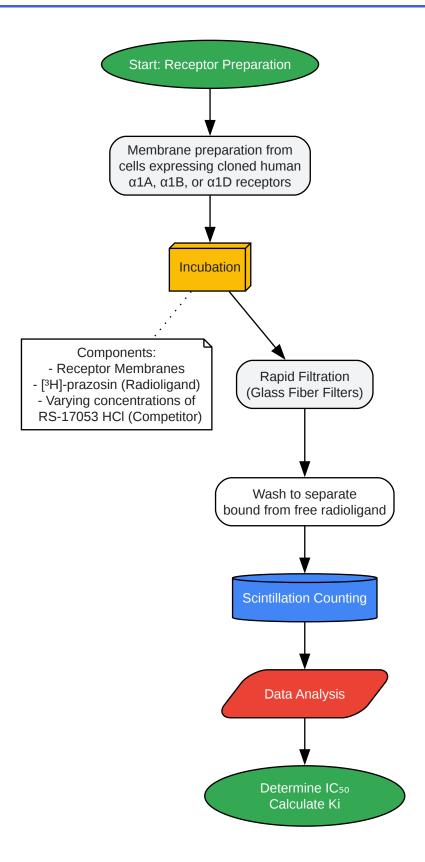
Signaling Pathway

Upon activation by endogenous catecholamines like norepinephrine, the $\alpha 1A$ -adrenoceptor initiates a signaling cascade that leads to smooth muscle contraction. RS-17053 hydrochloride prevents this activation.









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